![molecular formula C16H19N3O3 B14250823 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol CAS No. 357190-03-5](/img/structure/B14250823.png)
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol is a synthetic organic compound designed to serve as a black quencher of pyrene fluorescence. It is amphiphilic, meaning it has both hydrophilic and hydrophobic properties, allowing it to penetrate lipid membranes and remain within them .
Vorbereitungsmethoden
The synthesis of 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol involves a two-step procedure:
Mitsunobu Reaction: The first step is a Mitsunobu reaction between [4-(phenyldiazenyl)phenyl]diazenyl]phenol and 1,2-O-isopropylideneglycerol.
Cleavage of Isopropylidene Protecting Group: The second step involves the cleavage of the isopropylidene protecting group to yield the final product.
Analyse Chemischer Reaktionen
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of the diazenyl groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another under suitable conditions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Fluorescence Quenching: It is used as a black quencher of pyrene fluorescence, making it valuable in Förster Resonance Energy Transfer (FRET) studies to detect interactions between biomolecules.
Membrane Probes: Due to its amphiphilic nature, it serves as a membrane-bound probe to study the lateral organization of membranes and lipid-transporting enzymes.
Biological Studies: It is employed in biological research to study protein/membrane interactions and the distribution of probes within lipid membranes.
Wirkmechanismus
The mechanism of action of 3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol involves its ability to quench pyrene fluorescence. The compound’s amphiphilic structure allows it to integrate into lipid membranes, where it can interact with pyrene-labeled molecules. The energy transfer efficiency at the Förster distance (37.8 Å) is 50%, enabling the detection of molecular interactions by monitoring fluorescence intensity changes .
Vergleich Mit ähnlichen Verbindungen
3-(4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}phenoxy)propane-1,2-diol is unique due to its specific design as a black quencher of pyrene fluorescence. Similar compounds include:
3-{(E)-[4-(Methylamino)phenyl]diazenyl}benzoic acid: This compound also contains diazenyl groups but differs in its structure and specific applications.
Other Diazenyl Compounds: Various diazenyl compounds exist, each with unique properties and applications in fluorescence quenching and membrane studies.
Eigenschaften
CAS-Nummer |
357190-03-5 |
|---|---|
Molekularformel |
C16H19N3O3 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
3-[4-[[4-(aminomethyl)phenyl]diazenyl]phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C16H19N3O3/c17-9-12-1-3-13(4-2-12)18-19-14-5-7-16(8-6-14)22-11-15(21)10-20/h1-8,15,20-21H,9-11,17H2 |
InChI-Schlüssel |
SDIFORDOSALKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN)N=NC2=CC=C(C=C2)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)
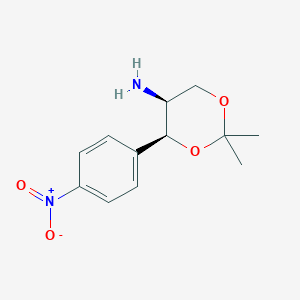
![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14250765.png)
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
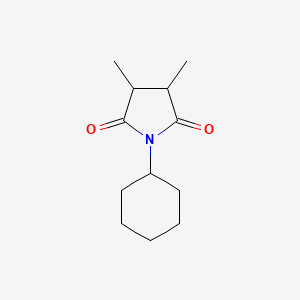
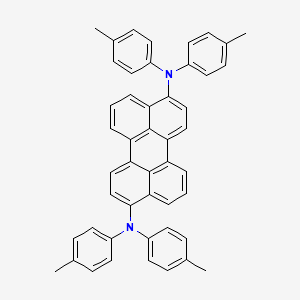
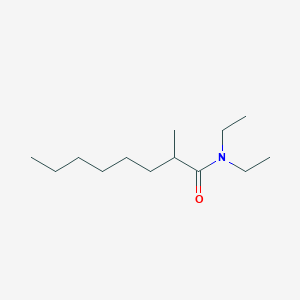
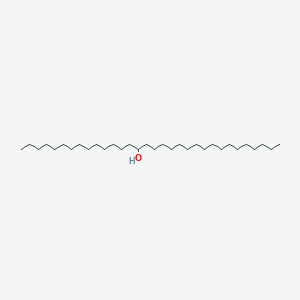
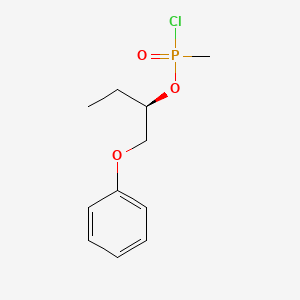
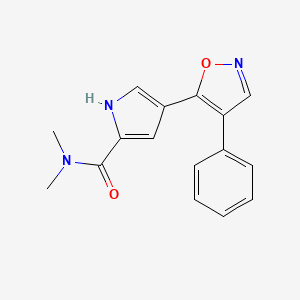
![4-Methyl-N-[(pyridin-4-yl)methylidene]benzene-1-sulfonamide](/img/structure/B14250803.png)
![(1S,2S,5S)-2,6,6-Trimethyl-3-oxobicyclo[3.1.1]heptan-2-yl nitrate](/img/structure/B14250812.png)
![Butanamide, N-(phenylmethoxy)-3-[(phenylmethoxy)amino]-, (3S)-](/img/structure/B14250825.png)
